N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide

Description

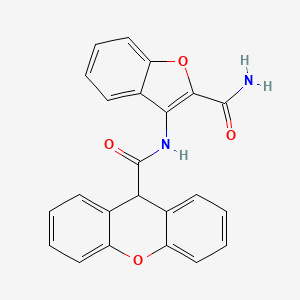

N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide is a synthetic carboxamide derivative combining a benzofuran moiety with a xanthene scaffold. The benzofuran group (a heterocyclic aromatic system) is substituted at the 2-position with a carbamoyl (-CONH₂) functional group, while the xanthene core (a tricyclic structure with oxygen at position 10) is linked via an amide bond.

Properties

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4/c24-22(26)21-20(15-9-3-6-12-18(15)29-21)25-23(27)19-13-7-1-4-10-16(13)28-17-11-5-2-8-14(17)19/h1-12,19H,(H2,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBMOSZHMCQZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran precursor, which undergoes a series of reactions including nitration, reduction, and acylation to introduce the carbamoyl group. The xanthene moiety is then attached through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the xanthene moiety can interact with proteins, leading to various biological effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide with structurally or functionally related compounds, focusing on physicochemical properties, spectroscopic data, and functional groups.

Structural Analogues with Benzofuran/Xanthene Scaffolds

N-(2-methoxyethyl)-9H-xanthene-9-carboxamide (CAS: 349117-06-2)

- Structure : Shares the xanthene-carboxamide core but replaces the benzofuran-carbamoyl group with a methoxyethylamine substituent.

- Properties :

- Molecular weight: 283.32 g/mol

- XLogP3: 1.8 (indicative of moderate lipophilicity)

- Rotatable bonds: 4 (greater flexibility compared to the target compound)

- Hydrogen bonding: 1 donor, 3 acceptors .

N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (NAT-1) Structure: Contains a thiazolidinone ring and nicotinamide group instead of xanthene/benzofuran. Properties:

- Functional groups: 4-oxo-thiazolidinone (electron-deficient), methoxyphenyl (electron-rich).

- Likely applications: Antioxidant or anti-inflammatory activity due to structural similarity to known thiazolidinone derivatives . Key Difference: The thiazolidinone core introduces different electronic and steric properties compared to the fused xanthene-benzofuran system.

Carboxamide Derivatives with Heterocyclic Motifs

1-(Benzoyl)-N-(2-phenylethylamine)-9H-β-carboline-3-carboxamide (9a)

- Structure : β-carboline (indole-derived) scaffold with benzoyl and phenylethylamine substituents.

- Properties :

- Melting point: 202–204°C (higher than typical xanthene derivatives, suggesting stronger intermolecular forces).

- Rf (TLC): 0.40 in ethyl acetate/hexane (indicative of moderate polarity).

- NMR (¹H): Aromatic protons at δ 7.2–8.5 ppm; carboxamide NH at δ 10.2 ppm . Key Difference: The β-carboline system’s planar structure may enhance intercalation with biomolecules, unlike the non-planar xanthene.

1-(Ethyl)-N-(2-ethylamine)-9H-β-carboline-3-carboxamide (10a)

- Structure : Simplified β-carboline derivative with ethyl and ethylamine groups.

- Properties :

- Melting point: 177–179°C (lower than 9a, likely due to reduced aromaticity).

- Rf (TLC): 0.38 (similar polarity to 9a).

- NMR (¹³C): Carbonyl carbon at δ 165 ppm, consistent with carboxamide .

Physicochemical and Spectroscopic Comparison

Research Implications and Limitations

- Structural Advantages : The target compound’s benzofuran-xanthene hybrid may offer enhanced rigidity and binding specificity compared to simpler carboxamides like 10a or NAT-1.

- Data Gaps : Melting points, solubility, and biological activity data for the target compound are absent in the provided evidence, limiting direct functional comparisons.

- Synthetic Considerations: The ethylenic linkage in xanthene (as noted in ) could improve photostability, a property critical for fluorescence-based applications, though this remains speculative without experimental validation.

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, structural features, and biological implications, supported by data tables and research findings.

Structural Features

The compound is characterized by a unique combination of structural motifs:

- Xanthene Backbone : Provides fluorescent properties.

- Benzofuran Moiety : Associated with anticancer activity.

- Carbamoyl Group : Enhances solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of Benzofuran Precursor : Starting from benzofuran, reactions such as nitration and reduction are performed.

- Carbamoylation : The introduction of the carbamoyl group is achieved through acylation reactions.

- Formation of Xanthene Linkage : The xanthene moiety is attached via condensation, often using coupling reagents like EDCI.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that derivatives of benzofuran, including this compound, possess significant anticancer activity. The presence of the benzofuran structure has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

Antidiabetic Effects

Compounds with similar structural features have demonstrated antidiabetic properties, potentially through the modulation of glucose metabolism and insulin sensitivity.

Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antidiabetic | Modulation of glucose metabolism | |

| Fluorescence | Potential use in imaging applications |

Case Studies

-

Anticancer Activity Study :

- A study evaluated the efficacy of this compound against breast cancer cells. The compound showed IC50 values indicating potent cytotoxicity, with mechanisms involving apoptosis activation and cell cycle arrest.

-

Antidiabetic Effects :

- Another investigation assessed the effects on diabetic rat models, revealing significant reductions in blood glucose levels post-treatment with the compound, suggesting its potential as a therapeutic agent for diabetes management.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity:

- Modifications to the xanthene or benzofuran components can lead to increased potency against specific biological targets.

- Molecular docking studies indicate strong binding affinities with key proteins involved in cancer progression and metabolic regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.